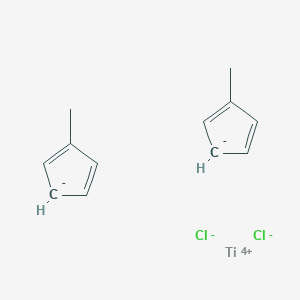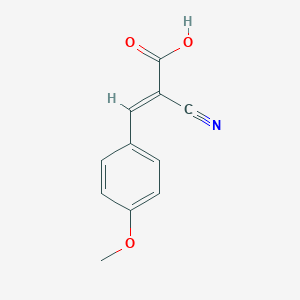
α-氰基-4-甲氧基肉桂酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Cyano-4-methoxycinnamic acid is a chemical compound used primarily as laboratory chemicals . It is also known as ACCA .
Synthesis Analysis
The synthesis of alpha-Cyano-4-methoxycinnamic acid can be achieved from p-Anisaldehyde and Cyanoacetic acid .Molecular Structure Analysis
Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group .Chemical Reactions Analysis
Alpha-Cyano-4-methoxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .Physical And Chemical Properties Analysis
The melting point of alpha-Cyano-4-methoxycinnamic acid is 230-234 °C (lit.) .科学研究应用
Cancer Research
Alpha-Cyano-4-methoxycinnamic acid has been found to inhibit proliferation and induce apoptosis in human breast cancer cells . This effect was observed in a dose- and time-dependent manner, with minimal effects on non-tumoral cells . The compound was also found to increase the protein Bax, an established inducer of programmed cell death, and the ratio of Bax to Bcl-2, an established inhibitor of apoptosis .
Inhibition of Migration and Invasion
The compound has been documented to inhibit the migration and invasion of MDA-231 cells, a type of breast cancer cell, in vitro . This suggests potential applications in preventing the spread of cancer cells.
Tumor Growth Inhibition
In vivo studies have shown that alpha-Cyano-4-methoxycinnamic acid can dramatically affect the tumor growth of MDA-231 breast cancer cells . This indicates its potential as a therapeutic drug for human breast cancer.
Necrosis Induction
Recent surveys have revealed that alpha-Cyano-4-methoxycinnamic acid significantly induces necrosis in multiple cancers, including glioblastoma and tumors of the prostate . This is achieved by increasing lactic acid production and inhibiting plasma membrane MCT activity .
Monocarboxylate Transporter Blockage
Alpha-Cyano-4-methoxycinnamic acid has been used to block monocarboxylate transporters . This application is significant in the study of cellular metabolism and could have implications in the treatment of various diseases.
Mass Spectrometry
The compound is a useful hydrophobic matrix solution for matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry . This application is crucial in the field of analytical chemistry and biochemistry for the analysis of large biomolecules.
Encapsulation into Zeolites
Alpha-Cyano-4-methoxycinnamic acid has been used in the encapsulation into NaY zeolite . This application could be significant in the fields of material science and catalysis.
Angiogenesis Assays
The compound has been used as a matrix to investigate the activity of the paclitaxel derivatives using several well-established in vitro angiogenesis assays . This suggests its potential use in the study of new anti-angiogenic drugs.
安全和危害
未来方向
属性
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Cyano-4-methoxycinnamic acid | |
CAS RN |
1519-55-7 |
Source


|
| Record name | 1519-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Cyano-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


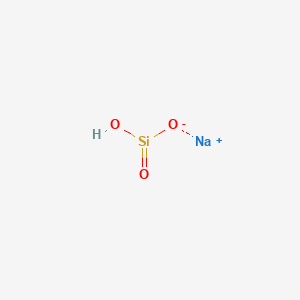

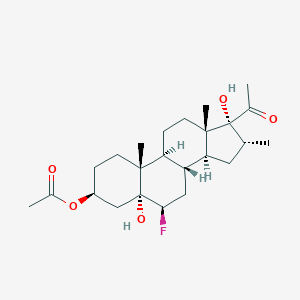
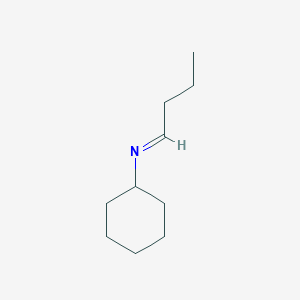
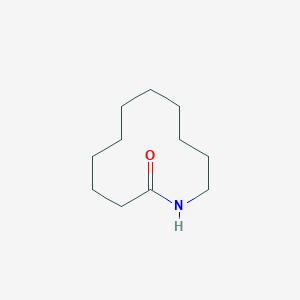
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)


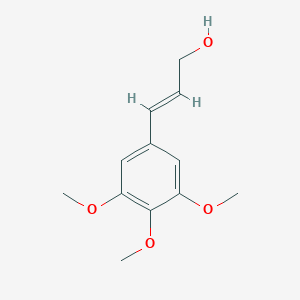

![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)

